molecular formula C22H20N2O2 B15110540 6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one

6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one

Cat. No.: B15110540
M. Wt: 344.4 g/mol
InChI Key: AUUBUKSCUDJRBW-UHFFFAOYSA-N
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Description

6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7610{5,16}0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the 4-methyl phenyl carbonyl group. One common synthetic route involves the following steps:

    Formation of the Tetracyclic Core: The tetracyclic core can be synthesized through a series of cyclization reactions, starting from a suitable precursor. This may involve the use of reagents such as sodium hydride, bromine, and palladium catalysts under controlled conditions.

    Introduction of the 4-Methyl Phenyl Carbonyl Group: The 4-methyl phenyl carbonyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Chlorophenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one
  • 6-[(4-Methoxyphenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one

Uniqueness

6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7610{5,16}0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one is unique due to the presence of the 4-methyl phenyl carbonyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

6-(4-methylbenzoyl)-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one

InChI

InChI=1S/C22H20N2O2/c1-14-6-8-15(9-7-14)22(26)23-13-12-17-16-4-2-3-5-18(16)24-20(25)11-10-19(23)21(17)24/h2-9,19H,10-13H2,1H3

InChI Key

AUUBUKSCUDJRBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=C4C2CCC(=O)N4C5=CC=CC=C35

Origin of Product

United States

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